molecular formula C21H28N2O2S B2540299 2-amino-6-tert-butyl-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 433240-80-3

2-amino-6-tert-butyl-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2540299
CAS No.: 433240-80-3
M. Wt: 372.53
InChI Key: VCXINOGBDWDTSB-UHFFFAOYSA-N
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Description

2-amino-6-tert-butyl-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a tetrahydrobenzothiophene carboxamide derivative characterized by a tert-butyl group at the 6-position and an ethoxyphenyl substituent on the amide nitrogen. The tert-butyl group enhances lipophilicity and metabolic stability, while the 2-ethoxyphenyl moiety introduces steric and electronic effects critical for molecular interactions .

Properties

IUPAC Name

2-amino-6-tert-butyl-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2S/c1-5-25-16-9-7-6-8-15(16)23-20(24)18-14-11-10-13(21(2,3)4)12-17(14)26-19(18)22/h6-9,13H,5,10-12,22H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXINOGBDWDTSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCC(C3)C(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-tert-butyl-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting with the construction of the benzothiophene core. One common approach is the cyclization of a thiophene derivative with an appropriate amine and carboxylic acid derivative under specific conditions, such as high temperature and pressure, to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfur atom in the benzothiophene core can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The compound can be reduced to form derivatives with different functional groups.

  • Substitution: : Various substituents on the benzothiophene core can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophiles like amines or halides, and electrophiles like alkyl halides, can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Derivatives with reduced functional groups.

  • Substitution: : Compounds with different substituents on the benzothiophene core.

Scientific Research Applications

Anti-inflammatory Properties

Preliminary studies indicate that this compound exhibits notable anti-inflammatory effects. Its structural components may interact with specific receptors or enzymes involved in inflammatory pathways. Research has shown that the compound can modulate the activity of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent in treating inflammatory diseases .

The compound's mechanism of action involves binding to various biological targets. Interaction studies using molecular docking simulations have provided insights into how 2-amino-6-tert-butyl-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide interacts with enzymes and receptors. These studies are crucial for understanding its pharmacological effects and therapeutic potential .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions requiring careful control of reaction conditions to ensure high yields and purity. Common synthetic routes include the formation of the benzothiophene core followed by the introduction of the amino and ethoxy substituents .

Study 1: Anti-inflammatory Activity Assessment

In a recent study published in a peer-reviewed journal, researchers evaluated the anti-inflammatory activity of this compound using in vitro assays. The results indicated a significant reduction in the production of pro-inflammatory cytokines in treated cell lines compared to controls. This suggests that the compound could be developed into a novel anti-inflammatory agent .

Study 2: Molecular Docking Studies

Another study focused on the molecular docking of this compound against various biological targets involved in inflammation and pain pathways. The docking results revealed strong binding affinity to cyclooxygenase enzymes (COX), which are critical in mediating inflammatory responses. These findings support further exploration into its therapeutic applications .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Research Implications

  • Drug Design : The 2-ethoxyphenyl group in the target compound balances solubility and steric effects, making it a candidate for central nervous system (CNS) targets where blood-brain barrier penetration is critical .
  • Crystallography : Related compounds (e.g., N-(4-fluorophenyl) analogs) have resolved crystal structures, aiding in SAR studies .

Biological Activity

2-Amino-6-tert-butyl-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound belonging to the class of benzothiophene derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This article provides a comprehensive overview of the biological activity associated with this specific compound.

The molecular formula for this compound is C21H28N2O2SC_{21}H_{28}N_{2}O_{2}S, with a molecular weight of 372.53 g/mol. The chemical structure features a benzothiophene core substituted with an amino group and an ethoxyphenyl moiety.

PropertyValue
Molecular FormulaC21H28N2O2SC_{21}H_{28}N_{2}O_{2}S
Molecular Weight372.53 g/mol
CAS Number433240-80-3
Melting PointNot available

Anticancer Properties

Research indicates that benzothiophene derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives have been shown to induce apoptosis in human breast cancer cells by activating caspase pathways .

Anti-inflammatory Effects

The compound's anti-inflammatory activity has been linked to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. In vitro studies showed that related compounds can reduce the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), suggesting potential therapeutic applications in inflammatory diseases .

Neuroprotective Effects

Benzothiophene derivatives have also been studied for their neuroprotective properties. In animal models of neurodegeneration, these compounds demonstrated the ability to protect neurons from oxidative stress-induced cell death. This effect is believed to be mediated by the modulation of signaling pathways associated with neuronal survival .

Case Studies

  • Study on Anticancer Activity :
    • Objective : Evaluate the anticancer effects of related benzothiophene derivatives.
    • Method : MTT assay on various cancer cell lines.
    • Findings : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values ranging from 5 to 15 µM depending on the cell line.
  • Study on Anti-inflammatory Activity :
    • Objective : Investigate the impact on cytokine production.
    • Method : ELISA assays measuring IL-6 and TNF-alpha levels in stimulated macrophages.
    • Findings : A dose-dependent decrease in cytokine levels was noted, with maximum inhibition at 20 µM.
  • Neuroprotection Study :
    • Objective : Assess neuroprotective effects in a model of oxidative stress.
    • Method : Cultured neurons exposed to H2O2 with treatment of the compound.
    • Findings : Treated neurons showed significantly lower rates of apoptosis compared to untreated controls.

Q & A

Q. What are the standard synthetic routes for 2-amino-6-tert-butyl-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide?

  • Methodological Answer : The compound can be synthesized via a multi-step route involving: (i) Cyclization of tetrahydrobenzothiophene precursors using anhydrides (e.g., succinic or maleic anhydride) in dry dichloromethane. (ii) Introduction of the 2-ethoxyphenyl group via nucleophilic substitution or coupling reactions. (iii) Purification via reverse-phase HPLC or recrystallization (methanol/CH₂Cl₂) to achieve >95% purity . (iv) Structural confirmation using ¹H/¹³C NMR, HRMS, and IR spectroscopy to validate functional groups (e.g., NH, C=O) .

Q. How is the molecular structure of this compound confirmed in crystallographic studies?

  • Methodological Answer : X-ray crystallography is the gold standard. Use SHELX programs (SHELXL for refinement, SHELXS for structure solution) to analyze diffraction data. ORTEP-3 can visualize thermal ellipsoids and hydrogen bonding. For example, the tetrahydrobenzothiophene ring puckering can be quantified using Cremer-Pople coordinates .

Q. What analytical techniques are critical for assessing purity and stability?

  • Methodological Answer :
  • Purity : HPLC (reverse-phase C18 column, acetonitrile/water gradient) and LC-MS for trace impurities.
  • Stability : Accelerated degradation studies under heat/humidity with GC/MS monitoring of volatile byproducts .

Q. How can researchers evaluate the compound’s basic biological activity?

  • Methodological Answer : Conduct minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Use broth microdilution and compare to reference antibiotics. Mechanism studies may involve β-lactamase inhibition assays or membrane permeability tests .

Q. What computational tools predict the compound’s physicochemical properties?

  • Methodological Answer : Employ density functional theory (DFT) for electronic properties (e.g., HOMO-LUMO gaps) and molecular dynamics (MD) simulations for solubility/logP predictions. Software like Gaussian or Schrödinger Suite is recommended .

Advanced Research Questions

Q. How can low yields in multi-step synthesis be systematically addressed?

  • Methodological Answer : (i) Optimize reaction conditions (e.g., HFIP solvent with 3Å molecular sieves to scavenge water ). (ii) Use design of experiments (DoE) to identify critical parameters (temperature, stoichiometry). (iii) Implement inline PAT (process analytical technology) for real-time monitoring .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : (i) Validate assay reproducibility via orthogonal methods (e.g., agar diffusion vs. microdilution). (ii) Check for stereochemical impurities using chiral HPLC. (iii) Perform in silico docking (AutoDock Vina) to assess binding affinity variability .

Q. How to analyze conformational dynamics of the tetrahydrobenzothiophene ring?

  • Methodological Answer : (i) Use Cremer-Pople puckering parameters to quantify ring distortions from crystallographic data. (ii) Compare DFT-optimized geometries with experimental structures. (iii) Apply variable-temperature NMR to study pseudorotation barriers .

Q. What advanced separation techniques improve enantiomeric resolution?

  • Methodological Answer : (i) Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC. (ii) Simulated moving bed (SMB) chromatography for preparative-scale separation. (iii) Membrane-based enantioselective technologies (e.g., supported liquid extraction) .

Q. How to integrate this compound into a theoretical framework for drug discovery?

  • Methodological Answer :
    (i) Link to pharmacophore models (e.g., hydrogen bond acceptors at the carboxamide group).
    (ii) Use QSAR to correlate substituent effects (tert-butyl, ethoxyphenyl) with activity.
    (iii) Align with conceptual frameworks like "molecular hybridization" for scaffold optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.